molecular formula C9H6N2O4 B12962313 4-Formyl-2-methoxy-5-nitrobenzonitrile

4-Formyl-2-methoxy-5-nitrobenzonitrile

Cat. No.: B12962313
M. Wt: 206.15 g/mol
InChI Key: JIFFIJNUXZJVBP-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxy-5-nitrobenzonitrile is a multifunctional aromatic compound characterized by a benzene ring substituted with a nitrile group at position 1, a methoxy group at position 2, a formyl group at position 4, and a nitro group at position 5. The formyl group offers a reactive site for further functionalization, such as condensation or nucleophilic addition reactions, while the nitro group enhances stability and directs electrophilic substitution patterns .

Properties

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

4-formyl-2-methoxy-5-nitrobenzonitrile

InChI

InChI=1S/C9H6N2O4/c1-15-9-3-7(5-12)8(11(13)14)2-6(9)4-10/h2-3,5H,1H3

InChI Key

JIFFIJNUXZJVBP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Formyl-2-methoxy-5-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 4-formyl-2-methoxybenzonitrile. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of 4-formyl-2-methoxy-5-nitrobenzonitrile may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxy-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the formation of phenoxide intermediates, which can further react with electrophiles.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Strong bases (e.g., sodium hydride), electrophiles (e.g., alkyl halides).

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 4-Formyl-2-methoxy-5-aminobenzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Carboxy-2-methoxy-5-nitrobenzonitrile.

Scientific Research Applications

4-Formyl-2-methoxy-5-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery.

    Medicine: Research into its derivatives may lead to the development of new therapeutic agents. The compound’s structural features are of interest in medicinal chemistry for designing molecules with specific biological targets.

    Industry: It can be used in the production of specialty chemicals and materials. Its unique combination of functional groups makes it suitable for various industrial applications, including the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-formyl-2-methoxy-5-nitrobenzonitrile depends on its specific application and the context in which it is used

    Nitro Group: The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.

    Formyl Group: The formyl group can form covalent bonds with nucleophiles, such as amino groups in proteins, potentially modifying their function.

    Methoxy Group: The methoxy group can influence the compound’s solubility and electronic properties, affecting its overall reactivity and interactions.

Comparison with Similar Compounds

Table 1: Substituent Positions and Functional Groups

Compound Name Substituents (Position) Key Functional Groups
4-Formyl-2-methoxy-5-nitrobenzonitrile 1-CN, 2-OCH₃, 4-CHO, 5-NO₂ Nitrile, aldehyde, nitro, methoxy
4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile 1-CN, 2-NO₂, 4-OCH₃, 5-O-(morpholino propoxy) Nitrile, nitro, methoxy, morpholino ether
5-Formyl-2-(morpholin-4-yl)benzonitrile 1-CN, 2-morpholinyl, 5-CHO Nitrile, morpholine, aldehyde
4-Methoxy-2-nitrobenzaldehyde 1-CHO, 2-NO₂, 4-OCH₃ Aldehyde, nitro, methoxy

Key Observations:

  • The target compound distinguishes itself through the simultaneous presence of nitrile, nitro, and aldehyde groups, enabling diverse reactivity.
  • 4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile () replaces the formyl group with a bulky morpholino propoxy chain, enhancing solubility in polar solvents but increasing steric hindrance .
  • 5-Formyl-2-(morpholin-4-yl)benzonitrile () lacks a nitro group, reducing electron-withdrawing effects and altering electronic properties .
  • 4-Methoxy-2-nitrobenzaldehyde () replaces the nitrile with an aldehyde, simplifying the structure but limiting versatility in reactions requiring nitrile functionality .

Physicochemical Properties

Table 2: Molecular Properties and Solubility

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility
4-Formyl-2-methoxy-5-nitrobenzonitrile C₉H₅N₂O₄* ~207.12* Low aqueous solubility; soluble in DMSO, acetone
4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile C₁₅H₁₉N₃O₅ 321.33 Moderate solubility in chloroform, DMF
5-Formyl-2-(morpholin-4-yl)benzonitrile C₁₂H₁₂N₂O₂ 216.24 Slightly soluble in DMSO, methanol
4-Methoxy-2-nitrobenzaldehyde C₈H₇NO₄ 181.15 Soluble in ethanol, ethyl acetate

*Calculated based on inferred formula.

Key Observations:

  • The target compound’s molecular weight (~207 g/mol) is lower than the morpholino derivative (321 g/mol), suggesting better bioavailability for pharmaceutical applications.
  • The morpholino group in 4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile improves solubility in aprotic solvents like DMF, advantageous for synthetic workflows .
  • The absence of a nitro group in 5-Formyl-2-(morpholin-4-yl)benzonitrile reduces polarity, limiting its use in reactions requiring strong electron-withdrawing activation .

Table 3: Reactivity and Potential Uses

Compound Name Reactivity Profile Applications
4-Formyl-2-methoxy-5-nitrobenzonitrile Aldehyde: Condensation reactions; Nitro: Reduction to amine Pharmaceutical intermediates, agrochemicals
4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile Morpholino ether: Hydrolytic stability; Nitro: Electrophilic substitution Drug discovery (e.g., kinase inhibitors)
5-Formyl-2-(morpholin-4-yl)benzonitrile Morpholine: Hydrogen bonding; Aldehyde: Schiff base formation Building block for bioactive molecules
4-Methoxy-2-nitrobenzaldehyde Aldehyde: Nucleophilic addition; Nitro: Directed substitution Dye synthesis, organic catalysts

Key Observations:

  • The target compound ’s nitro group facilitates reduction to amines for drug candidates, while the aldehyde enables conjugation with amines or hydrazines .
  • The morpholino propoxy group in 4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile enhances binding to biological targets, as seen in kinase inhibitor research .
  • 4-Methoxy-2-nitrobenzaldehyde ’s simplicity makes it a cost-effective precursor for dyes but less versatile than nitrile-containing analogs .

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